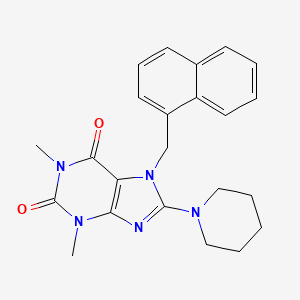

1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a xanthine derivative characterized by a purine core substituted at positions 1, 3, 7, and 8. The 1- and 3-methyl groups enhance metabolic stability, while the 7-naphthalen-1-ylmethyl and 8-piperidin-1-yl substituents modulate lipophilicity and receptor interactions. This compound shares structural similarities with caffeine and theophylline but exhibits distinct pharmacological properties due to its unique substitutions .

Properties

IUPAC Name |

1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-piperidin-1-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O2/c1-25-20-19(21(29)26(2)23(25)30)28(22(24-20)27-13-6-3-7-14-27)15-17-11-8-10-16-9-4-5-12-18(16)17/h4-5,8-12H,3,6-7,13-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGDZZSIVHLVCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CC4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309938-16-7 | |

| Record name | 1,3-DIMETHYL-7-(1-NAPHTHYL-ME)-8-(1-PIPERIDINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, a novel compound with the molecular formula C23H25N5O2 and a molecular weight of 403.5 g/mol, has garnered attention in recent pharmacological studies due to its potential biological activities. This article aims to explore the compound's biological activity, focusing on its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR).

Antimycobacterial Activity

Recent research has identified this compound as a potent inhibitor of the enzyme DprE1, essential for the biosynthesis of arabinose in Mycobacterium tuberculosis (Mtb). The inhibition of DprE1 disrupts the cell wall integrity of Mtb, making it a promising candidate for antitubercular drug development. The structure-activity relationship studies indicate that modifications in the naphthalene and piperidine moieties significantly influence the compound's efficacy against Mtb strains.

Key Findings:

- The compound exhibits low micromolar MIC99 values against virulent Mtb strains.

- It demonstrates a favorable selectivity index when tested against HepG2 cells, indicating low cytotoxicity relative to its antimycobacterial activity .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that substituents on the naphthalene ring and piperidine nitrogen play crucial roles in enhancing biological activity. For instance, variations in the position and type of substituents can lead to significant differences in potency against Mtb.

| Substituent | Position | Effect on Activity |

|---|---|---|

| Naphthalene | 1-position | Increased binding affinity to DprE1 |

| Piperidine | 8-position | Enhanced stability and reduced cytotoxicity |

Study 1: Inhibition of DprE1

A study conducted by researchers at Charles University demonstrated that 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines inhibit DprE1 effectively. The experimental results indicated that compounds similar to this compound showed promising results in inhibiting Mtb growth in vitro.

Study 2: Cytotoxicity Assessment

In another study assessing cytotoxicity using HepG2 cell lines, the compound exhibited an IC50 value significantly higher than its MIC99 against Mtb. This suggests that while the compound is effective against bacterial targets, it remains relatively safe for human cells.

The proposed mechanism of action involves the inhibition of DprE1 through competitive binding at its active site. Molecular docking studies have shown that the compound fits well within the DprE1 binding pocket, suggesting strong interactions that lead to enzyme inhibition.

Molecular Docking Results

The molecular docking simulations revealed key interactions between the compound and DprE1:

- Hydrogen Bonds: Formed with specific amino acid residues within the active site.

- Hydrophobic Interactions: Contributed by the naphthalene moiety enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural variations among purine derivatives occur at positions 7 and 8, influencing physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Findings :

Position 7 Modifications :

- The naphthalen-1-ylmethyl group in the target compound increases lipophilicity (logP ~3.5) compared to smaller groups like 3-methylbenzyl (logP ~2.8) or methyl. This enhances membrane permeability and protein binding but may reduce aqueous solubility .

- Substitutions like butynyl (in Linagliptin) or phenethyl (in ) balance lipophilicity and metabolic stability for therapeutic applications .

Position 8 Modifications: Piperidin-1-yl (target) vs. Amino or thio groups () introduce hydrogen-bonding capabilities, altering receptor selectivity .

Biological Implications :

- The target compound’s piperidin-1-yl group may interact with hydrophobic pockets in kinases or GPCRs, while naphthalen-1-ylmethyl enhances π-π stacking with aromatic residues .

- In caffeine analogs (), replacing methyl with pyridinyloxy at position 8 abolished CNS stimulation, highlighting the critical role of substituent electronics in activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.